2-甲基-4,5-二氢-1,3-噁唑-4-羧酸甲酯

描述

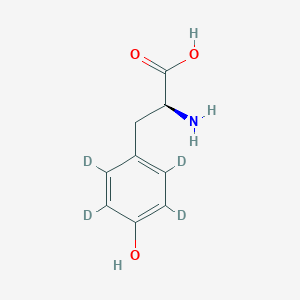

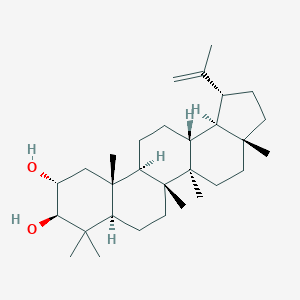

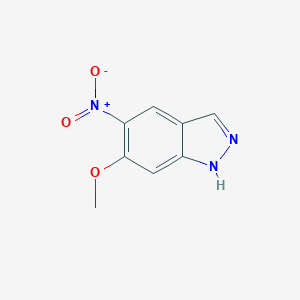

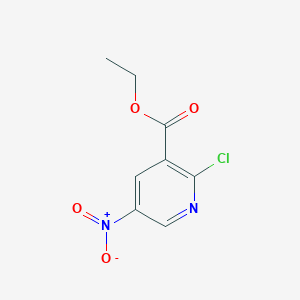

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate (M2MDO4C) is an organic compound belonging to the oxazole family of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. M2MDO4C is a versatile compound with many applications in the pharmaceutical and agrochemical industries. It has been used as a starting material for the synthesis of a wide range of compounds, including antibiotics, anti-cancer drugs, and herbicides.

科学研究应用

生物活性吡咯衍生物的合成

2-甲基-4,5-二氢-1,3-噁唑-4-羧酸甲酯: 被用于合成吡咯衍生物,这些衍生物因存在于阿托伐他汀和舒尼替尼等药物中而具有重要意义 . 这些化合物对疟疾和 HIV-1 等疾病具有活性,使其在药物应用方面具有价值。

抗病毒剂的开发

吲哚衍生物可以从所述化合物合成,它们作为抗病毒剂显示出前景 . 它们抑制流感 A 病毒和柯萨奇 B4 病毒的能力突出了它们在开发新型抗病毒药物方面的潜力。

抗菌应用

该化合物的衍生物已被探索其抗菌特性。 研究表明,在特定条件下,包含该噁唑衍生物的某些合成分子可以有效地对抗细菌菌株 .

抗癌剂合成

在癌症研究中,2-甲基-4,5-二氢-1,3-噁唑-4-羧酸甲酯作为设计和合成新型抗癌剂的前体 . 这些药物可以与酪氨酸激酶等生物靶点相互作用,酪氨酸激酶在癌症进展中至关重要。

抗菌活性

该化合物已被用于合成具有抗菌活性的杂环药效团,如 1,3,4-噻二唑 . 这种应用在开发新型抗菌药物方面至关重要。

噁唑啉和噁唑的合成

该噁唑衍生物在噁唑啉的合成及其随后氧化为噁唑方面起着关键作用 . 这些结构存在于许多天然产物中,并且是有机化学和药物设计中的重要骨架。

四唑类药物开发

该化合物参与四唑类药物的合成,四唑类药物以其稳定性和多种生物活性而闻名,包括抗菌和抗炎作用 .

吡唑衍生物合成

最后,该化合物用于合成吡唑衍生物,吡唑衍生物与一系列生物活性有关,例如抗分枝杆菌、抗癌和抗结核活性,并在农业中用作除草剂和杀虫剂 .

作用机制

Target of Action

Oxazolines and oxazoles, which are structurally similar to this compound, are known to be important biological scaffolds present within many natural products .

Mode of Action

Related oxazoline and oxazole compounds are known to interact with their targets in a stereospecific manner .

Biochemical Pathways

Oxazolines and oxazoles, which are structurally similar to this compound, are known to be involved in various biological processes .

Result of Action

Related oxazoline and oxazole compounds are known to have various biological effects .

未来方向

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYAIJXJIRNCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445606 | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155884-28-9 | |

| Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)